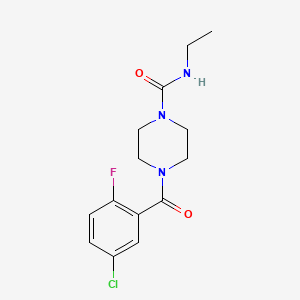
4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide, also known as CFEP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. CFEP belongs to a class of compounds known as piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has also been shown to exhibit antimicrobial and antiviral properties. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has been shown to inhibit the growth of bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide has also been shown to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is also relatively stable and can be stored for extended periods of time without degradation. However, one of the limitations of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide. One area of interest is the development of new drugs based on 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide that exhibit even greater antitumor activity and fewer side effects than existing chemotherapeutic agents. Another area of interest is the investigation of the mechanism of action of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide, which could lead to the development of new drugs that target specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Finally, there is also interest in exploring the potential applications of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide in the treatment of other diseases, such as bacterial and viral infections.
Synthesemethoden
The synthesis of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide involves a series of chemical reactions that begin with the reaction of 5-chloro-2-fluorobenzoyl chloride with N-ethylpiperazine in the presence of a base catalyst. The resulting intermediate is then treated with an amide-forming reagent to form the final product, 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide. The synthesis of 4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-fluorobenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O2/c1-2-17-14(21)19-7-5-18(6-8-19)13(20)11-9-10(15)3-4-12(11)16/h3-4,9H,2,5-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPIIFLGKROCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

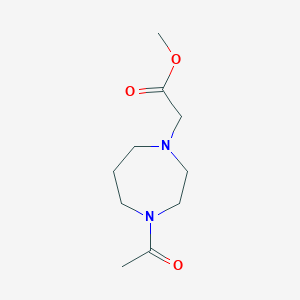
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)

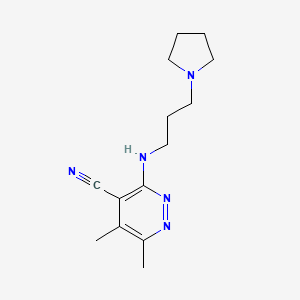
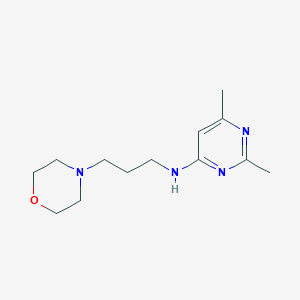
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
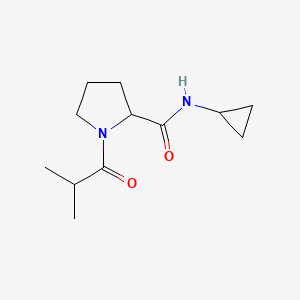
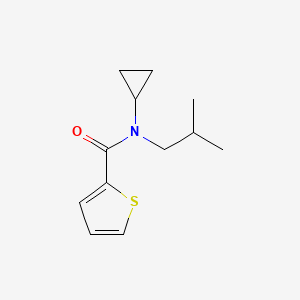
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)